4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one
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Overview
Description
4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one is a chemical compound that belongs to the class of diazepanones. This compound is characterized by the presence of a diazepane ring, which is a seven-membered ring containing two nitrogen atoms. The compound also features a chloroacetyl group and a 2-methylpropyl group attached to the diazepane ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one typically involves the following steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through a cyclization reaction. This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced through an acylation reaction. This involves reacting the diazepane ring with chloroacetyl chloride in the presence of a base such as triethylamine.
Attachment of the 2-Methylpropyl Group: The final step involves the alkylation of the diazepane ring with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated reaction monitoring, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the chloroacetyl group to a hydroxyl group.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepanones with various functional groups.
Scientific Research Applications
4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The diazepane ring structure allows for specific binding interactions with biological receptors, potentially modulating their function.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-thione: Similar structure but with a thione group instead of a ketone.
4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-amine: Similar structure but with an amine group instead of a ketone.
Uniqueness
4-(2-Chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one is unique due to its specific combination of functional groups and ring structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2-chloroacetyl)-3-(2-methylpropyl)-1,4-diazepan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O2/c1-8(2)6-9-11(16)13-4-3-5-14(9)10(15)7-12/h8-9H,3-7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGHZGWTIFUMOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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